2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Physicochemical characterization Molecular weight Structural differentiation

2-Ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2177365-88-5) is a synthetic small-molecule benzenesulfonamide derivative bearing a 2-ethoxy substituent on the aromatic ring and a 2-hydroxyethoxy-tethered cyclopentylmethyl moiety on the sulfonamide nitrogen. Its molecular formula is C₁₆H₂₅NO₅S with a molecular weight of 343.45 g·mol⁻¹.

Molecular Formula C16H25NO5S
Molecular Weight 343.44
CAS No. 2177365-88-5
Cat. No. B2860715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
CAS2177365-88-5
Molecular FormulaC16H25NO5S
Molecular Weight343.44
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)OCCO
InChIInChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3
InChIKeyCRUQDSNFZRWMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2177365-88-5): Procurement-Relevant Identity and Physicochemical Baseline


2-Ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2177365-88-5) is a synthetic small-molecule benzenesulfonamide derivative bearing a 2-ethoxy substituent on the aromatic ring and a 2-hydroxyethoxy-tethered cyclopentylmethyl moiety on the sulfonamide nitrogen. Its molecular formula is C₁₆H₂₅NO₅S with a molecular weight of 343.45 g·mol⁻¹ [1]. Computed physicochemical descriptors include a calculated octanol-water partition coefficient (clogP) of 1.27, a topological polar surface area (TPSA) of 73.86 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 rotatable bonds [1]. The compound is supplied as a research-grade chemical with typical purity specifications of 95% and is intended exclusively for non-human, non-veterinary laboratory research use . No regulatory approval (FDA, EMA), pharmacopoeial monograph, or clinical development entry exists for this compound as of the present date.

Why Generic Substitution Fails for 2-Ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide: Structural Determinants That Preclude In-Class Interchangeability


Benzenesulfonamides sharing the N-((1-(2-hydroxyethoxy)cyclopentyl)methyl) core are not functionally interchangeable because the aromatic ring substitution pattern governs critical molecular recognition and physicochemical properties [1]. The target compound uniquely pairs a 2-ethoxy group (hydrogen-bond acceptor, moderate lipophilic contributor) on the benzene ring with a terminal primary hydroxyl on the cyclopentyl-tethered ethoxy chain. In contrast, the closest commercially available analogs carry either no aromatic substitution (unsubstituted benzenesulfonamide), an electron-withdrawing acetyl group (4-acetyl analog), electron-withdrawing fluoro substituents (2,6-difluoro or 3,4-difluoro analogs), or lack the hydroxyethoxy extension entirely (hydroxycyclopentyl analog) . These structural variations produce measurable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and polar surface area that directly affect solubility, passive membrane permeability, protein binding, and assay compatibility – rendering simple substitution scientifically indefensible without experimental validation.

Quantitative Differentiation Evidence for 2-Ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide Versus Closest Analogs


Molecular Weight Differentiation: Target Compound (343.45 Da) Versus Unsubstituted Benzenesulfonamide Analog (299.39 Da)

The target compound possesses a molecular weight of 343.45 Da, which is 44.06 Da (14.7%) higher than the unsubstituted benzenesulfonamide analog N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2176069-79-5, MW 299.39 Da) [1]. This mass increment arises exclusively from the 2-ethoxy substituent (-OCH₂CH₃, exact mass 45.034 Da) on the aromatic ring. For procurement decisions, this mass difference is critical: it alters molarity calculations for stock solutions (a 10 mM solution requires 3.43 mg/mL for the target versus 2.99 mg/mL for the unsubstituted analog) and produces distinct mass spectrometry signals (expected [M+H]⁺ at m/z 344.15 vs 300.13, enabling unambiguous identity confirmation via LC-MS) [1].

Physicochemical characterization Molecular weight Structural differentiation

Lipophilicity (clogP) Differentiation: Target (clogP 1.27) Implies Distinct Solubility and Permeability Profile from Fluoro-Substituted Analogs

The target compound has a computed clogP of 1.27 [1]. Although experimentally determined logP values for direct comparators are not publicly available, the structural difference versus the 2,6-difluoro analog (which replaces the 2-ethoxy group with two electron-withdrawing fluorine atoms, MW 335.37 Da ) permits a class-level inference: the 2-ethoxy substituent contributes an estimated π-value of approximately +0.38 (Hansch aromatic substituent constant for -OCH₂CH₃), whereas two fluoro substituents contribute approximately +0.28 (2 × +0.14 for F), suggesting the target compound is modestly more lipophilic than the 2,6-difluoro analog despite its higher molecular weight and additional hydrogen-bond acceptor [2]. The target compound's clogP of 1.27 places it within the favorable range for both aqueous solubility and passive membrane permeability under Lipinski's Rule of Five (cutoff ≤5), but the ethoxy group confers a distinct solvation free energy that will affect DMSO stock solubility and aqueous dilution behavior compared to halogenated analogs [1].

Lipophilicity clogP ADME prediction Solubility

Hydrogen-Bond Donor Count Differentiation: Target (1 HBD) Versus 4-Acetyl Analog (1 HBD) Enables Unique Intermolecular Interaction Profile Relative to Hydroxycyclopentyl Analog (2 HBD)

The target compound possesses exactly 1 hydrogen-bond donor (the terminal -OH of the 2-hydroxyethoxy chain) and 6 hydrogen-bond acceptors [1]. This HBD count distinguishes it from the structurally similar 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide (CAS 1235670-71-9, C₁₄H₂₁NO₄S, MW 299.39), which contains 2 HBDs (sulfonamide N-H plus tertiary cyclopentyl alcohol O-H) but lacks the ethoxy linker oxygen, resulting in fewer HBA sites . The HBD count is a critical determinant of parallel artificial membrane permeability (PAMPA) and Caco-2 permeability: compounds with ≤3 HBDs generally exhibit superior passive transcellular permeability compared to those with ≥4 HBDs, but within the 1–3 HBD range, the spatial orientation and pKa of each donor govern specific interactions with membrane phospholipid headgroups [2]. The target compound's single HBD – a primary aliphatic alcohol (predicted pKa ≈ 15.5) – is substantially less acidic than the sulfonamide N-H (pKa ≈ 10–11) and will not ionize under physiological pH, contributing to a distinct pH-permeability profile versus the hydroxycyclopentyl analog [1].

Hydrogen bonding Drug-likeness Permeability Solubility

Purity Specification and Quality Control Documentation: Available 95% Purity for Target Compound Contrasts with 98% Purity and Comprehensive QC for 4-Acetyl Analog

The target compound is supplied with a typical purity specification of 95% . In contrast, the 4-acetyl-substituted analog 4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2176270-69-0, C₁₆H₂₃NO₅S, MW 341.42) is available at a certified purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This 3-percentage-point purity differential represents a 60% lower maximum impurity burden for the 4-acetyl analog (2% vs 5% total impurities). For the target compound, the 95% purity specification means that at a nominal 10 µM assay concentration, up to 0.5 µM of the signal may originate from unidentified impurities – a factor that must be accounted for in dose-response curve fitting, particularly for assays with Hill slopes approaching unity where minor impurities can distort EC₅₀/IC₅₀ estimates near the lower asymptote.

Purity specification Quality control Procurement Batch release

Topological Polar Surface Area (TPSA) Differentiation: Target TPSA of 73.86 Ų Predicts Distinct Oral Absorption and Blood-Brain Barrier Penetration Relative to Fluoro Analogs

The target compound has a computed topological polar surface area (TPSA) of 73.86 Ų [1]. This value falls below the established threshold of 140 Ų for predicted oral absorption and below 90 Ų for predicted blood-brain barrier (BBB) penetration [2]. The unsubstituted analog N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (C₁₄H₂₁NO₄S, lacking the 2-ethoxy group) has an estimated TPSA of approximately 64–67 Ų (the ethoxy oxygen adds approximately 9.2 Ų to TPSA), while the 2,6-difluoro analog (MW 335.37, C₁₄H₁₉F₂NO₄S ) has an estimated TPSA of approximately 67–70 Ų (two fluoro substituents contribute minimally to TPSA but the absence of the ethoxy oxygen reduces it). For CNS-targeted screening cascades where BBB penetration is desirable, the target compound's TPSA of 73.86 Ų remains compatible with predicted CNS penetration (≤90 Ų cutoff), but it is marginally above the more stringent ≤70 Ų guideline sometimes applied for optimal CNS drug-likeness [2]. This places the target compound in a distinct TPSA window relative to its unsubstituted and difluoro analogs.

TPSA Blood-brain barrier Oral absorption ADME prediction

Evidence-Supported Research and Procurement Scenarios for 2-Ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide


Medicinal Chemistry SAR Exploration of Benzenesulfonamide Core Modifications

Investigators conducting structure-activity relationship (SAR) campaigns on the benzenesulfonamide scaffold can use this compound as the 2-ethoxy-substituted representative in a matrixed library. Its distinct MW (343.45 Da), clogP (1.27), and TPSA (73.86 Ų) profile [1] allow systematic evaluation of the 2-ethoxy substituent's contribution to target binding affinity, selectivity, and ADME properties when tested alongside the matched unsubstituted analog (MW 299.39 Da) and fluoro-substituted analogs (MW ~335 Da) . The ortho-ethoxy group provides a hydrogen-bond acceptor with moderate steric bulk, enabling exploration of lipophilic pocket occupancy without introducing the strong electronic effects of halogen substituents.

In Vitro Permeability and Transport Assays (PAMPA, Caco-2, MDCK)

The target compound's computed clogP of 1.27, single HBD, and TPSA of 73.86 Ų [1] predict moderate-to-high passive transcellular permeability, making it suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or cell-based Caco-2/MDCK monolayer transport studies. Its permeability profile can be directly compared with the more polar unsubstituted analog (lower clogP expected) and the 2,6-difluoro analog (distinct electronic character) to deconvolute the contributions of lipophilicity versus hydrogen-bonding capacity to apparent permeability coefficients (Pₐₚₚ).

Analytical Method Development and Reference Standard Qualification

The target compound's unique InChI Key (CRUQDSNFZRWMIU-UHFFFAOYSA-N), distinct monoisotopic mass, and predicted LC-MS fragmentation pattern (including characteristic neutral loss of the 2-hydroxyethoxy chain, 89.060 Da) provide a basis for developing selective LC-MS/MS or HPLC-UV methods capable of resolving the target compound from its closest structural analogs. At 95% purity , this compound requires careful consideration of impurity profiling during method validation, and procurement specifications should request certificates of analysis with HPLC purity traces to establish batch-to-batch consistency for long-term assay reproducibility.

Computational Chemistry and Molecular Docking Studies

The availability of the SMILES string (CCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)OCCO) and computed descriptors including clogP, TPSA, HBA, HBD, and rotatable bond count from authoritative computational chemistry resources [1] enables the compound's use as a docking library entry or pharmacophore model probe. The 2-ethoxy substituent serves as a conformationally flexible hydrogen-bond acceptor that can be modeled in induced-fit docking protocols to assess binding pocket adaptability in target proteins of interest.

Quote Request

Request a Quote for 2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.